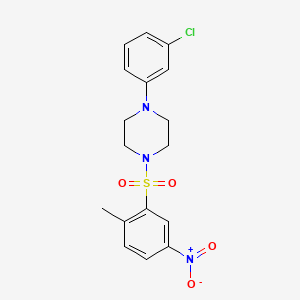![molecular formula C23H31N5O3 B3015340 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844837-32-7](/img/structure/B3015340.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds had received much interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of amines with carbonyl compounds . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative will depend on its exact structure. For example, the compound “9-(4-Ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4 (1H,3H)-dione” has a molecular formula of C22H29N5O3, an average mass of 411.497 Da, and a mono-isotopic mass of 411.227051 Da .Aplicaciones Científicas De Investigación
Scientific Research Applications
Crystal Structure Analysis
The study of crystal structures of similar compounds reveals detailed insights into molecular conformations, hydrogen bonding, and crystal packing. For example, the crystal structure of a related compound exhibited diverse conformations due to the presence of three six-membered rings, showcasing the central pyridine ring's slight distortion and adopting a boat conformation. This analysis aids in understanding intermolecular interactions and molecular stability, which are crucial for designing materials with specific properties (Wang et al., 2011).
Molecular Docking and Affinity Studies
Another study focused on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors, which highlighted the significance of structural variations in influencing binding affinities and selectivity towards different receptor subtypes. Such studies are vital for drug discovery, providing a pathway to understanding how molecular modifications affect interaction with biological targets (Szymańska et al., 2016).
Synthesis and Biological Evaluation
Research on the synthesis of novel compounds and evaluation of their biological activities is critical for developing new therapeutic agents. For instance, the synthesis of novel benzodifuranyl and related heterocyclic compounds demonstrated potential anti-inflammatory and analgesic properties. Such compounds were evaluated for their COX-1/COX-2 inhibitory activities, showcasing the importance of chemical synthesis in generating new molecules with desired biological activities (Abu‐Hashem et al., 2020).
Anticancer Potential
Certain synthesized compounds have been evaluated for their anticancer properties. The catalysis by molecular iodine in the synthesis of 1,8-dioxo-octahydroxanthenes, for instance, led to compounds with significant anti-proliferative properties against various cancer cell lines. This highlights the role of synthetic chemistry in discovering new compounds with potential therapeutic applications in oncology (Mulakayala et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-6-31-18-9-7-17(8-10-18)27-13-16(4)14-28-19-20(24-22(27)28)25(5)23(30)26(21(19)29)12-11-15(2)3/h7-10,15-16H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYPVMDCLFYNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

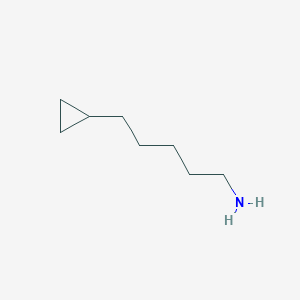

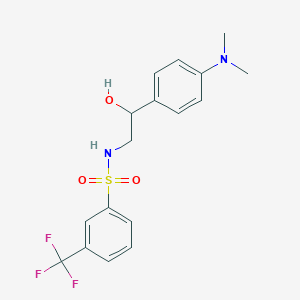
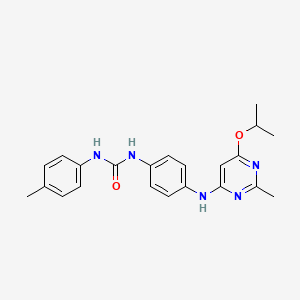


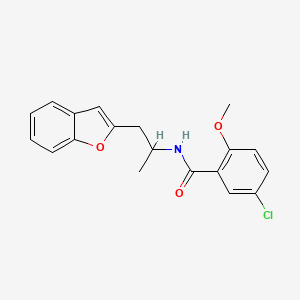
![1-((5-methyl-2-phenyloxazol-4-yl)methyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3015269.png)

![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)
![3-{[4-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3015276.png)
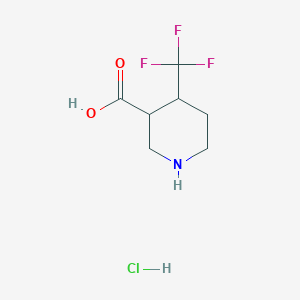
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)
